molecular formula C6H8N2O2 B14918411 6-Amino-5-(hydroxymethyl)pyridin-3-ol

6-Amino-5-(hydroxymethyl)pyridin-3-ol

Cat. No.: B14918411
M. Wt: 140.14 g/mol
InChI Key: OFILTFPTKHHVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ol can be achieved through various methods. One notable method involves the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol through ring expansion in the presence of ammonia-producing compounds. This reaction typically occurs at neutral pH values and is influenced by reaction times and temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as a promising approach . This method involves the conversion of pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, which can then be further modified to produce this compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and hydroxymethyl groups, which can participate in different types of chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to form carbon-carbon bonds .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties .

Comparison with Similar Compounds

6-Amino-5-(hydroxymethyl)pyridin-3-ol can be compared with other similar compounds, such as pyridoxine (vitamin B6), which also contains a hydroxymethyl group at the 5-position . While both compounds share structural similarities, this compound is unique due to the presence of the amino group at the 6-position, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Pyridoxine (Vitamin B6)
  • 5-Hydroxymethylfurfural
  • 6-Aminopyridin-3-ol
  • Pyridin-2-ol

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-amino-5-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H8N2O2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2,(H2,7,8)

InChI Key

OFILTFPTKHHVEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.